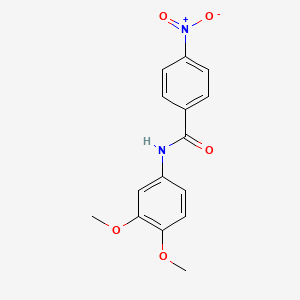

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide

Description

Significance of Benzamide (B126) Scaffolds in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceutical compounds. rsc.org Its prevalence is due to its structural rigidity and its ability to form stable amide bonds, which are ubiquitous in biological systems. nih.gov Benzamide derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and cardiovascular effects. lookchem.comnih.govresearchgate.net

The versatility of the benzamide core allows it to interact with a variety of biological targets. For instance, substituted benzamides have been successfully developed as atypical antipsychotics that modulate the dopaminergic system, finding use in the treatment of schizophrenia and dysthymia. lookchem.com Furthermore, specific benzamide derivatives have been investigated as glucokinase activators for potential application in diabetes treatment. nih.gov The amide linkage is a key structural feature, capable of acting as both a hydrogen bond donor and acceptor, which facilitates binding to the active sites of enzymes and receptors. nih.gov This broad utility makes the benzamide scaffold a foundational component in the design and synthesis of novel therapeutic agents. rsc.org

Rationale for Investigating Nitro- and Dimethoxyphenyl-Substituted Benzamide Derivatives

The rationale for investigating benzamide derivatives bearing nitro and dimethoxyphenyl substituents stems from the distinct and often beneficial properties these functional groups impart to a molecule.

The nitro group is a strong electron-withdrawing group that is frequently incorporated into drug structures to enhance or modify biological activity. nih.gov Nitro-containing compounds have demonstrated a wide range of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties. researchgate.netresearchgate.netmdpi.com In drug design, the nitro group can serve as a key pharmacophore, a structural element responsible for a molecule's biological activity. researchgate.net Its presence can influence a compound's pharmacokinetic profile and its ability to interact with biological targets. researchgate.net For example, nitrobenzamide derivatives have been specifically studied as potent anti-tumor agents, anticonvulsants, and xanthine (B1682287) oxidase inhibitors. nih.gov

The dimethoxyphenyl group , particularly the 3,4-dimethoxy substitution pattern, is a common feature in many biologically active natural products and synthetic compounds. This moiety is associated with a range of pharmacological effects, including anticancer and antioxidant activities. lookchem.com For instance, compounds containing the 3,4-dimethoxyphenyl (DMP) group have been designed and synthesized as tubulin polymerization inhibitors for cancer therapy. nih.gov The methoxy (B1213986) groups are known to increase a molecule's lipophilicity and can be involved in crucial binding interactions with target proteins, potentially enhancing efficacy and selectivity.

The combination of these three components—a benzamide core, a nitro group, and a dimethoxyphenyl ring—creates a molecule with a unique electronic and steric profile, making it a logical candidate for screening in various biological assays to discover novel therapeutic leads.

Overview of Research Trajectories for N-(3,4-dimethoxyphenyl)-4-nitrobenzamide

While this compound is documented as a chemical entity and is commercially available, extensive studies detailing its specific biological activities are not widely reported in peer-reviewed literature. lookchem.com However, based on the known pharmacological profiles of its constituent moieties, several potential research trajectories can be outlined.

A primary area of investigation would likely be in oncology . Both nitrobenzamides and compounds featuring dimethoxyphenyl groups have been independently explored for their anticancer properties. nih.govlookchem.com Therefore, a logical research path would involve screening this compound against a panel of human cancer cell lines to determine its cytotoxic or anti-proliferative effects.

Another logical trajectory is the investigation of its potential as an enzyme inhibitor . The benzamide scaffold is present in many known enzyme inhibitors, and the specific substitutions on this molecule could confer affinity for various targets. nih.gov Research could explore its activity against enzymes relevant to inflammation, such as cyclooxygenases, or metabolic disorders, like xanthine oxidase. nih.gov

Finally, given the broad bioactivity of benzamides, general screening for antimicrobial or anti-inflammatory activity would be a rational starting point for characterizing the compound's pharmacological profile. researchgate.net Such research would clarify the therapeutic potential of this specific chemical structure and determine if the combination of its functional groups leads to novel or enhanced biological activity.

Compound Data

The following tables provide key data regarding this compound.

| Property | Value |

|---|---|

| CAS Number | 178803-91-3 lookchem.com |

| Molecular Formula | C15H14N2O5 |

| Molecular Weight | 302.287 g/mol |

| Reactant 1 | Reactant 2 | Reported Yield |

|---|---|---|

| 4-nitro-benzoyl chloride | 3,4-dimethoxyaniline (B48930) | 83.0% |

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-13-8-5-11(9-14(13)22-2)16-15(18)10-3-6-12(7-4-10)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRYMECVJRSTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 3,4 Dimethoxyphenyl 4 Nitrobenzamide

Retrosynthetic Analysis of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available precursors. wikipedia.orgamazonaws.com The primary goal is structural simplification. wikipedia.org For this compound, the most logical disconnection is at the amide C-N bond. This is a common and reliable disconnection strategy corresponding to a robust forward reaction. amazonaws.com

This disconnection yields two primary synthons: an electrophilic acyl cation derived from the 4-nitrobenzoyl moiety and a nucleophilic aniline (B41778) anion from the 3,4-dimethoxyphenyl portion. The corresponding synthetic equivalents for these idealized fragments are 4-nitrobenzoic acid (or its more reactive acyl chloride derivative) and 3,4-dimethoxyaniline (B48930), respectively. Both of these starting materials are readily available. This analysis suggests a straightforward convergent synthesis based on an amide bond formation reaction.

Optimized Synthetic Routes and Reaction Conditions

The forward synthesis based on the retrosynthetic analysis involves the coupling of the two key precursors. Optimization focuses on reaction conditions, catalyst selection, and purification methods to maximize yield and purity.

The formation of the amide bond is the critical step in synthesizing this compound. This transformation is typically achieved by reacting an activated carboxylic acid derivative with an amine. researchgate.net

A common and efficient method is the Schotten-Baumann reaction, which involves the use of an acyl chloride. mdpi.com In this approach, 4-nitrobenzoyl chloride is reacted with 3,4-dimethoxyaniline. The reaction is typically carried out in a solvent like dichloromethane (B109758), with a base such as triethylamine (B128534) added to neutralize the hydrochloric acid byproduct. mdpi.com This method is often rapid, with reactions reaching completion in as little as 30 minutes. mdpi.com

Alternative strategies for amide bond formation involve the use of various coupling reagents that activate the carboxylic acid (4-nitrobenzoic acid) in situ. researchgate.netnih.gov These reagents are designed to facilitate the reaction under mild conditions. While specific conditions for this compound are not detailed in the provided literature, analogous syntheses of other nitrobenzamides provide a template for potential reaction parameters.

| Amine Precursor | Acyl Precursor | Solvent | Base/Catalyst | Reaction Time | Reference |

|---|---|---|---|---|---|

| 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride | Dichloromethane | Triethylamine | 30 min | mdpi.com |

| p-nitro aniline | 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | Dimethylformamide (DMF) | Reflux | Not Specified | nih.gov |

| Ammonia | 4-nitrobenzoic acid | Trichlorobenzene | Boric acid / PEG-400 | Not Specified | researchgate.netgoogle.com |

Functional group interconversion (FGI) is a key strategy in synthesis, involving the conversion of one functional group into another to prepare the necessary precursors. ijciar.com For the synthesis of this compound, the most relevant FGI is the preparation of the activated acyl precursor, 4-nitrobenzoyl chloride, from its corresponding carboxylic acid. This is a standard conversion, typically achieved by treating 4-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is often used immediately in the subsequent coupling reaction. researchgate.net

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com These principles can be applied to the synthesis of this compound.

Safer Solvents: Instead of chlorinated solvents like dichloromethane, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) could be explored. unimi.it Water is also an ideal green solvent where reactant solubility allows. jddhs.com

Catalysis: The use of catalytic systems can improve efficiency and reduce waste. For direct amidation between a carboxylic acid and an amine, catalysts based on boric acid have been shown to be effective, potentially avoiding the need to form the acyl chloride and reducing hazardous byproducts. researchgate.netrsc.org

Energy Efficiency: Microwave-assisted synthesis (MAS) is an energy-efficient technique that can significantly reduce reaction times and solvent consumption, leading to higher yields and improved product purity. jddhs.com This method has been successfully applied to the synthesis of various pharmaceuticals. jddhs.com

| Principle | Application | Potential Benefit | Reference |

|---|---|---|---|

| Use of Safer Solvents | Replacing dichloromethane with water or 2-Me-THF. | Reduced environmental impact and toxicity. | jddhs.comunimi.it |

| Catalysis | Using boric acid or boronic acid derivatives for direct amidation. | Avoids hazardous reagents like thionyl chloride; improves atom economy. | google.comrsc.org |

| Design for Energy Efficiency | Employing microwave-assisted synthesis. | Reduced reaction time, lower energy consumption, potentially less waste. | jddhs.com |

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives is crucial for exploring structure-activity relationships in drug discovery. The this compound scaffold can be systematically modified at several positions.

The 3,4-dimethoxyphenyl ring offers multiple sites for modification to generate a library of analogs. These modifications can alter the electronic and steric properties of the molecule.

One common strategy is electrophilic aromatic substitution. For example, nitration of the dimethoxyphenyl ring can introduce a nitro group. The synthesis of 3,4-dimethoxy-5-nitrobenzaldehyde (B1205253) from 3,4-dimethoxybenzaldehyde (B141060) using nitric acid in glacial acetic acid demonstrates that the ring is susceptible to nitration, providing a route to introduce further functional groups. chemicalbook.com Other substitutions, such as halogenation or acylation, are also feasible.

Another approach involves starting with different substituted precursors. Instead of 3,4-dimethoxyaniline, analogs with different alkoxy groups (e.g., diethoxy, methoxy-ethoxy) or additional substituents on the aromatic ring could be used in the amide coupling reaction. mdpi.com The synthesis of various 3,4-dimethoxy-β-nitrostyrene derivatives highlights how modifications to the alkyloxy side chains at the 3 and 4 positions can be achieved. mdpi.com

| Modification Strategy | Example Reaction | Resulting Structure | Reference |

|---|---|---|---|

| Electrophilic Nitration | Reaction with nitric acid / acetic acid. | Introduction of a nitro group onto the dimethoxyphenyl ring. | chemicalbook.com |

| Use of Varied Precursors | Coupling with 3-ethoxy-4-methoxyaniline. | Analog with a modified alkoxy pattern. | mdpi.com |

| Functional Group Interconversion on the Ring | Demethylation of one or both methoxy (B1213986) groups to form hydroxyl groups. | Phenolic derivatives for further functionalization. | - |

Approaches to Altering the Nitrobenzamide Ring

The 4-nitrobenzamide (B147303) ring in this compound is a key structural component that can be chemically modified to generate a diverse range of derivatives. These modifications can influence the compound's electronic properties, steric profile, and potential biological activity. The primary approaches to altering this ring involve electrophilic and nucleophilic aromatic substitution reactions, as well as reduction of the nitro group.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. This means that introducing new substituents onto the nitrobenzamide ring will primarily occur at the positions meta to the nitro group (positions 3 and 5). However, the amide group is an ortho, para-director, which can lead to complex reaction outcomes. The conditions for such reactions typically require harsh reagents and high temperatures.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. This allows for the displacement of suitable leaving groups, although in the case of the parent 4-nitrobenzamide ring, there are no inherent leaving groups to be displaced.

Reduction of the Nitro Group: A common and versatile modification of the nitrobenzamide ring is the reduction of the nitro group to an amino group. This transformation dramatically alters the electronic properties of the ring and provides a synthetic handle for further derivatization. The resulting 4-aminobenzamide (B1265587) moiety can undergo a wide array of reactions, including diazotization followed by Sandmeyer reactions, acylation, and alkylation, to introduce a variety of functional groups.

A summary of potential derivatization approaches for the nitrobenzamide ring is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃/H₂SO₄ | Dinitrobenzamide derivatives |

| Halogenation | X₂/FeX₃ (X = Cl, Br) | Halogenated nitrobenzamide derivatives |

| Reduction | H₂, Pd/C; Sn/HCl; Fe/HCl | 4-Aminobenzamide derivatives |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, RS⁻) | Substitution products (if a leaving group is present) |

Derivatization at the Amide Linkage

N-Alkylation/N-Arylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl or aryl group. This is typically achieved by deprotonation of the amide with a strong base to form an amidate anion, which then acts as a nucleophile to attack an alkyl or aryl halide. This modification eliminates the hydrogen bond donor capacity of the amide linkage.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 4-nitrobenzoic acid and 3,4-dimethoxyaniline. While this represents a degradation of the parent molecule, the resulting components can be used to synthesize new derivatives by reacting the 4-nitrobenzoic acid with a different amine or the 3,4-dimethoxyaniline with a different carboxylic acid.

Conversion to Thioamide: The oxygen atom of the amide carbonyl can be replaced with a sulfur atom using reagents like Lawesson's reagent or phosphorus pentasulfide. This conversion to a thioamide significantly alters the electronic and steric properties of the linkage.

Rearrangement Reactions: Certain amide derivatives can undergo rearrangement reactions. For instance, novel methods for amide bond formation have been developed that proceed through the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov While not a direct derivatization of the pre-formed amide, such strategies highlight advanced synthetic routes that can be employed to create diverse amide structures. nih.gov

The following table summarizes key derivatization strategies at the amide linkage.

| Modification | General Reagents | Resulting Structure |

| N-Alkylation | Base (e.g., NaH), Alkyl halide (R-X) | N-alkyl-N-(3,4-dimethoxyphenyl)-4-nitrobenzamide |

| Hydrolysis | H₃O⁺ or OH⁻ | 4-Nitrobenzoic acid and 3,4-dimethoxyaniline |

| Thionation | Lawesson's reagent | N-(3,4-dimethoxyphenyl)-4-nitrothiobenzamide |

Spectroscopic Characterization Techniques for Structural Elucidation

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for confirming the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on both the dimethoxyphenyl and nitrobenzamide rings, as well as singlets for the methoxy groups and the amide N-H proton. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern on each ring. For example, the protons on the 4-nitrobenzamide ring would likely appear as two doublets in the downfield region due to the electron-withdrawing effects of the nitro and amide groups. researchgate.netresearchgate.net

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the amide group would appear significantly downfield. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy groups and the electron-withdrawing nitro group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.com Under electron ionization (EI) or electrospray ionization (ESI), this compound would be expected to show a molecular ion peak corresponding to its molecular weight. mdpi.com Fragmentation may involve cleavage of the amide bond, leading to fragment ions corresponding to the 4-nitrobenzoyl cation and the 3,4-dimethoxyphenylaminyl radical or related ions. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. researchgate.netnist.gov The IR spectrum of this compound would be characterized by specific absorption bands:

A sharp absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the amide group.

A strong absorption band in the region of 1650-1680 cm⁻¹ due to the C=O stretching vibration (Amide I band).

Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. nist.govnist.gov

C-O stretching vibrations for the methoxy groups would be observed in the fingerprint region.

The table below summarizes the expected spectroscopic data for this compound based on data from related compounds.

| Technique | Expected Features | Typical Data Range/Values |

| ¹H NMR | Aromatic protons, Amide N-H proton, Methoxy protons | Aromatic H: δ 6.8-8.5 ppm; Amide NH: δ 8.5-10.0 ppm; Methoxy OCH₃: δ 3.8-4.0 ppm |

| ¹³C NMR | Carbonyl carbon, Aromatic carbons, Methoxy carbons | Carbonyl C=O: δ 160-170 ppm; Aromatic C: δ 100-150 ppm; Methoxy OCH₃: δ 55-60 ppm |

| Mass Spec. | Molecular ion peak (M⁺), Fragmentation peaks | M⁺ peak corresponding to C₁₅H₁₄N₂O₅; Fragments from amide bond cleavage |

| IR Spec. | N-H stretch, C=O stretch (Amide I), N=O stretch | N-H: ~3300 cm⁻¹; C=O: ~1660 cm⁻¹; NO₂: ~1520 cm⁻¹ and ~1350 cm⁻¹ |

In Vitro Biological Activity Profiling of N 3,4 Dimethoxyphenyl 4 Nitrobenzamide

Biochemical Target Engagement and Enzyme Inhibition Studies

Further experimental research is required to determine the in vitro biological profile of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide.

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases. Small molecules that can modulate these interactions are of significant interest in drug discovery. The structural features of this compound, including its amide linkage and aromatic rings, suggest potential for interaction with protein surfaces. However, dedicated studies investigating the ability of this compound to specifically modulate any protein-protein interactions have not been reported in the available scientific literature. Research into its potential as a PPI modulator remains an unexplored area.

Specific Biological Activity Areas

While the constituent parts of this compound, such as nitrobenzamide and dimethoxyphenyl derivatives, have been investigated for various biological activities, specific data for the title compound is largely absent.

Anti-inflammatory Activity in Cellular Models

The anti-inflammatory potential of novel compounds is often initially assessed in cellular models by measuring their ability to inhibit key inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cells such as lipopolysaccharide (LPS)-stimulated macrophages. While related structures containing dimethoxy-substituted phenyl rings or nitrobenzamide cores have been evaluated for such effects, there is no specific published data from in vitro cellular assays detailing the anti-inflammatory activity of this compound.

Antimicrobial Activity against Bacterial and Fungal Strains

The nitroaromatic group is a well-known pharmacophore in antimicrobial agents. dntb.gov.ua The antimicrobial potential of new compounds is typically determined by measuring metrics such as the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacterial and fungal strains. Despite the evaluation of numerous nitrobenzamide derivatives for their antimicrobial properties, specific experimental data, including MIC values or zones of inhibition for this compound against common bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains, are not available in the reviewed literature.

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

The evaluation of a compound's antiproliferative activity against various cancer cell lines (e.g., MCF-7, HepG2, HCT-116) is a standard primary screen in anticancer drug discovery, with IC50 values being a key metric. Subsequent assays may investigate the mechanism, such as the induction of apoptosis. Both the nitro group and the dimethoxyphenyl moiety are present in various compounds investigated for anticancer properties. However, there is a lack of published scientific studies that specifically report the in vitro antiproliferative IC50 values or detail the apoptosis-inducing effects of this compound on any cancer cell lines.

Other Investigated Biological Modalities (e.g., Antidiabetic, Neurobiological)

The structural framework of this compound holds potential for interaction with various biological targets. For instance, in vitro assays for antidiabetic activity often involve the inhibition of enzymes like α-amylase and α-glucosidase. Neurobiological activity can be assessed through various means, including receptor binding assays or enzyme inhibition studies relevant to neurological pathways. A review of the literature indicates that while related nitro-N-phenylbenzamides have been explored for anticonvulsant (neurobiological) properties, specific in vitro data on the antidiabetic or neurobiological activities of this compound is not currently available.

Elucidation of Molecular Mechanisms of Action for N 3,4 Dimethoxyphenyl 4 Nitrobenzamide

Identification of Molecular Targets and Binding Interactions

The identification of specific molecular partners for N-(3,4-dimethoxyphenyl)-4-nitrobenzamide is crucial for understanding its mechanism of action. Preliminary studies have pointed towards its interaction with enzymes involved in cellular metabolism. One study identified this compound as a competitive inhibitor of human NAD+-dependent isocitrate dehydrogenase (IDH1), an enzyme that plays a critical role in cellular metabolism.

Currently, there is a lack of publicly available research that has employed affinity-based proteomics or comprehensive target deconvolution strategies to globally identify the protein targets of this compound within a cellular context. Such methodologies would be invaluable in providing an unbiased and extensive view of its molecular interactions.

Detailed biophysical characterization of the binding between this compound and its potential targets using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) has not been extensively reported in the available scientific literature. These analyses would provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for a complete understanding of the ligand-target interaction.

To date, structural biology studies such as X-ray co-crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, which could reveal the precise binding mode of this compound with its target proteins, have not been published. These approaches would offer atomic-level insights into the specific amino acid residues involved in the interaction and the conformational changes that may occur upon binding.

Investigation of Intracellular Signaling Pathway Modulation

The downstream consequences of this compound's target engagement on intracellular signaling cascades are a key area of interest for elucidating its broader biological effects.

Comprehensive analyses of global gene expression changes induced by this compound treatment, through techniques like RNA-sequencing (RNA-Seq) or quantitative real-time PCR (qRT-PCR), are not yet available in the public domain. Such studies would be instrumental in identifying the signaling pathways and cellular processes that are transcriptionally regulated by this compound.

Investigations into the effects of this compound on protein phosphorylation and other post-translational modifications are currently limited. A deeper understanding of how this compound may alter the phosphorylation status of key signaling proteins would provide critical insights into its modulation of intracellular communication networks.

Assessment of Transcription Factor Activity and Nuclear Translocation

No studies have been found that assess the effect of this compound on transcription factor activity or its potential to induce the nuclear translocation of specific transcription factors. Research in this area is required to understand if this compound has any influence on gene expression regulation.

Cellular Effects and Phenotypic Responses

Detailed investigations into the cellular effects and phenotypic responses induced by this compound are absent from the current scientific literature. The specific impact of this compound on cellular processes remains uncharacterized.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Ferroptosis)

There is no available data to confirm or deny the ability of this compound to induce programmed cell death pathways such as apoptosis or ferroptosis. While other nitro-containing compounds and those with methoxyphenyl groups have been shown to induce apoptosis in certain cell lines, specific studies on this compound are lacking.

Modulation of Cell Cycle Progression

The effect of this compound on cell cycle progression has not been investigated in any published research. It is unknown whether this compound can cause cell cycle arrest at any phase or otherwise modulate the proteins that regulate cell cycle checkpoints.

Impact on Cellular Metabolism and Bioenergetics

No research has been conducted to determine the impact of this compound on cellular metabolism and bioenergetics. Its effects on key metabolic pathways, mitochondrial function, or energy production are currently unknown.

Mechanisms of Resistance in In Vitro Models (non-human cell lines)

There are no studies available that describe the development of resistance to this compound in any non-human cell lines. Consequently, the molecular mechanisms that might confer resistance to this specific compound have not been identified.

Data Tables

Due to the absence of experimental data for this compound in the scientific literature, no data tables can be generated.

Structure Activity Relationship Sar and Computational Chemistry Studies

Systematic Design and Synthesis of Analogs for SAR Derivation

The systematic design and synthesis of analogs are fundamental to developing a comprehensive Structure-Activity Relationship (SAR). This process involves the methodical alteration of the lead compound, N-(3,4-dimethoxyphenyl)-4-nitrobenzamide, to probe the chemical space around it. Analogs are typically created by modifying three main components of the molecule: the nitro-substituted phenyl ring, the dimethoxyphenyl moiety, and the central benzamide (B126) core.

For instance, in the development of potent anticancer agents targeting tubulin, a series of 4-substituted methoxybenzoyl-aryl-thiazole analogues were synthesized to explore the SAR. nih.gov This involved modifying the "A" and "C" rings and investigating alternatives to the thiazole (B1198619) "B" ring and the carbonyl linker. nih.gov Similarly, the synthesis of novel trimethoxyphenyl-based analogues involved varying the azalactone ring of a precursor molecule to produce a range of derivatives, which were then screened for cytotoxic activity. nih.gov

The synthesis of these analogs often employs established chemical reactions. For example, the Schotten-Baumann reaction provides a facile method for creating amide bonds from amines and acyl chlorides, a key step in synthesizing benzamide derivatives. mdpi.com The synthesis of N-(3,4-dimethoxyphenyl)-...-nitrobenzamide analogs can be achieved through similar established multi-step organic synthesis methods, including condensation and substitution reactions. ontosight.ai These systematic synthetic efforts provide a library of compounds that, when biologically evaluated, allow for the deduction of critical SAR principles.

Identification of Key Pharmacophoric Features and Functional Group Contributions

The nitro (NO₂) group is a significant functional group in medicinal chemistry, acting as a potent electron-withdrawing moiety. nih.govencyclopedia.pub This property alters the electronic distribution across the aromatic ring, deactivating certain positions and changing the molecule's polarity. nih.govencyclopedia.pub This can facilitate interactions with nucleophilic sites within protein structures, such as enzymes, leading to inhibition. nih.govencyclopedia.pub

The nitro group is often considered both a pharmacophore and a toxicophore. nih.govencyclopedia.pub Its presence can be crucial for bioactivity, but it can also be associated with mutagenic risks, making it a feature to be carefully considered in drug design. mdpi.com The biological activity of many nitro-containing compounds is linked to the metabolic reduction of the nitro group within the body, which can lead to reactive intermediates that exert pharmacological effects. mdpi.com This redox activity is responsible for the toxicity of some nitro compounds to microorganisms. researchgate.net The polarity and electronic properties conferred by the nitro group also favor interactions with specific amino acids in target proteins. researchgate.net

The 3,4-dimethoxyphenyl group is a common feature in many biologically active compounds. The two methoxy (B1213986) groups are crucial for interaction with biological targets. They can act as hydrogen bond acceptors and their orientation influences the molecule's conformation and binding affinity.

In studies of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the dimethoxy substitutions on the benzohydrazide (B10538) moiety were found to be important for their antimicrobial activity. researchgate.net The specific positioning of these groups (at positions 3 and 4) suggests a defined binding pocket in the target protein that accommodates this substitution pattern. The synthesis of various compounds containing the 3,4-dimethoxyphenyl group, such as 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, highlights its importance as a structural motif in the design of new therapeutic agents. mdpi.com

The benzamide core serves as a central scaffold, and substitutions on this structure can significantly modulate the compound's properties and biological activity. The amide linkage itself is an important pharmacophore due to its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), facilitating binding to protein targets. mdpi.com

Structure-activity relationship studies on substituted benzamides have revealed that the nature and position of substituents on the phenyl rings can dramatically alter activity. For example, in a series of fluorinated 3-benzyl-5-indolecarboxamides, modifications of the amide substituent were explored to enhance biological activity. sigmaaldrich.com Similarly, studies on N-[(2-pyrrolidinyl)methyl]-substituted benzamides showed that aromatic substituents influence the compound's lipophilicity and conformation, which in turn affects its biological profile. nih.gov The presence of an ortho-methoxy substituent, for instance, can cause steric hindrance that prevents the amide moiety from being coplanar with the benzene (B151609) ring, weakening intramolecular hydrogen bonds and altering the molecule's polarity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the interaction between ligands and their target receptors. nih.gov

These models can be used to predict the activity of newly designed compounds and to visualize the structural features that are favorable or unfavorable for activity. For instance, 3D-QSAR studies on a series of cytotoxic quinolines identified a six-point pharmacophore model with three hydrogen bond acceptors and three aromatic rings as being crucial for tubulin inhibitory activity. nih.gov The resulting contour maps from such studies provide a visual guide for designing more potent analogs by indicating regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be beneficial or detrimental. nih.govresearchgate.net

The foundation of any QSAR model is the selection and calculation of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. They can be broadly categorized into several classes:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape.

Physicochemical descriptors: These relate to properties like lipophilicity (e.g., LogP), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and steric properties.

The selection of appropriate descriptors is a critical step in building a robust QSAR model. A variety of descriptors have been used in QSAR studies of compounds with structural similarities to this compound. For example, in a QSAR study of rheumatoid arthritis inhibitors, descriptors such as density, number of H-bond acceptors, octanol (B41247)/water partition coefficient, and LUMO energy were employed. researchgate.net In another study on chitin (B13524) synthesis inhibitors, physicochemical properties of substituents at the phenyl moiety, particularly hydrophobicity, were found to be important. researchgate.net

The following table provides examples of molecular descriptors that are commonly calculated for use in QSAR modeling.

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| Number of Atoms | The total count of atoms in the molecule. | |

| Topological | Connectivity Indices (e.g., ⁰χ, ¹χ) | Numerical values that represent the degree of branching in a molecule. |

| Wiener Index | The sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | |

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, related to electron-donating and accepting abilities. |

These descriptors are calculated using specialized software and are then used to build the mathematical models that constitute the QSAR.

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a statistically robust model that can predict the activity of novel, unsynthesized compounds. nih.gov The development of a predictive QSAR model is a systematic process that involves several critical steps: data preparation, calculation of molecular descriptors, feature selection, model generation, and rigorous validation. uniroma1.it

The reliability of a QSAR model is heavily dependent on its validation. researchgate.net Validation ensures that the model is not a result of a chance correlation and possesses true predictive power for new chemical entities. uniroma1.it Validation is typically performed through internal and external procedures. nih.gov

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability within the training set. uniroma1.it Y-randomization is another crucial test to confirm that the model is not based on a chance correlation. uniroma1.it

External Validation: The model's true predictive capability is evaluated using an external test set of compounds that were not used during model development. nih.gov Several statistical metrics are employed to assess the external predictivity. researchgate.net

While specific QSAR models for this compound were not detailed in the reviewed literature, the general parameters for developing a robust model are well-established.

Table 1: Key Statistical Criteria for a Validated QSAR Model

| Parameter | Symbol | Accepted Value | Description |

|---|---|---|---|

| Correlation Coefficient | R² | > 0.6 | Measures the fitness of the model for the training set. |

| Cross-validated Correlation Coefficient | q² | > 0.5 | An indicator of the model's internal predictive ability. uniroma1.it |

| External Validation Prediction Coefficient | R²_pred_ | > 0.6 | Measures the model's predictive power for an external test set. |

Application of QSAR for Virtual Screening and Analog Prioritization

A validated QSAR model serves as a powerful tool for virtual screening, a computational technique used to search large databases of compounds to identify those with desired biological activities. nih.govnih.gov This process allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and biological testing, thereby saving significant time and resources. researchgate.net

The workflow for QSAR-based virtual screening involves several stages:

Model Selection: A robust and validated QSAR model that accurately correlates structural descriptors with the target activity is chosen.

Database Preparation: Large chemical databases, such as ZINC or PubChem, are prepared for screening. uniroma1.itnih.gov

Descriptor Calculation: The same molecular descriptors used to build the QSAR model are calculated for all compounds in the database.

Activity Prediction: The QSAR model is applied to the calculated descriptors to predict the biological activity for each compound in the library.

Hit Prioritization: Compounds are ranked based on their predicted activity. Those with the highest predicted potency are selected as "hits."

Filtering: The hit list is often further refined using other filters, such as drug-likeness criteria (e.g., Lipinski's Rule of Five) or predicted ADME properties, to prioritize candidates with favorable pharmacokinetic profiles. nih.gov

This approach enables the efficient exploration of vast chemical spaces to identify novel analogs of this compound with potentially enhanced activity, guiding synthetic chemistry efforts toward the most promising molecular scaffolds.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)nih.govresearchgate.net

Computational drug design strategies are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govresearchgate.net

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target (e.g., a protein or enzyme), which is typically determined through techniques like X-ray crystallography or NMR spectroscopy. creative-biolabs.com SBDD methods, such as molecular docking, are used to analyze and predict how a ligand interacts with the target's binding site, guiding the design of molecules with improved affinity and selectivity. creative-biolabs.com

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. nih.gov These techniques utilize the information from a set of known active molecules (ligands) to infer the necessary structural features for biological activity. researchgate.net Pharmacophore modeling and 3D-QSAR are prominent LBDD approaches. nih.govyoutube.com

Both SBDD and LBDD methodologies offer powerful frameworks for the computational investigation of this compound and the rational design of its derivatives.

Molecular Docking Simulations for Ligand-Target Interactionsresearchgate.netnih.gov

Molecular docking is a cornerstone of SBDD that predicts the preferred orientation of a ligand when bound to a target's active site. researchgate.net This simulation provides insights into the binding mode, affinity, and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-target complex. nih.govresearchgate.net

For this compound, molecular docking can elucidate how its distinct chemical features interact with a given target. For instance, studies on other nitrobenzamide derivatives have shown that the nitro group can act as a hydrogen bond acceptor, while aromatic rings participate in hydrophobic and π-π stacking interactions. researchgate.net The amide linkage is also a key site for hydrogen bonding. nih.gov The dimethoxyphenyl moiety can fit into hydrophobic pockets within the receptor's binding site. nih.gov

Table 2: Potential Molecular Interactions for this compound within a Target Binding Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Nitro Group (NO₂) | Hydrogen Bond Acceptor, Electrostatic | Lysine, Arginine, Serine, Threonine |

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Glycine, Serine, Asparagine |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyls |

| Dimethoxyphenyl Ring | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysisnih.govutupub.fi

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the structural stability of the complex throughout the simulation. A stable RMSD suggests the system has reached equilibrium and the binding is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes. utupub.fi

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and target over time, quantifying the stability of these crucial interactions. nih.gov

MD simulations are essential for validating docking results and gaining a deeper understanding of the dynamic nature of the ligand's interaction with its biological target, which is crucial for the rational design of derivatives of this compound. researchgate.net

Pharmacophore Modeling and Virtual Ligand Screeningresearchgate.netdergipark.org.tr

Pharmacophore modeling is a powerful LBDD technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. dovepress.com

A pharmacophore model can be generated from a set of known active ligands or from a ligand-protein complex. nih.gov Once developed and validated, this model serves as a 3D query for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. dergipark.org.tr

Based on the structure of this compound, a hypothetical pharmacophore model could include:

Two or three Hydrogen Bond Acceptors: Representing the oxygen atoms of the nitro and amide carbonyl groups.

One Hydrogen Bond Donor: From the amide N-H group.

Two Aromatic Rings: Corresponding to the nitrophenyl and dimethoxyphenyl moieties.

One Hydrophobic Feature: Associated with the methoxy groups.

This pharmacophore model could then be used to screen databases to discover structurally diverse compounds with a similar interaction profile, potentially leading to the identification of novel therapeutic candidates. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Preclinical Focus)nih.govresearchgate.netscispace.com

In the early stages of drug discovery, it is critical to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). scispace.com Poor ADME properties are a major cause of late-stage drug development failure. nih.gov In silico ADME prediction models are widely used to evaluate these properties computationally, allowing for the early identification and filtering of compounds with undesirable profiles. nih.govresearchgate.net

These predictive models are built using experimental data and QSAR-like approaches to correlate molecular structure with specific ADME endpoints. researchgate.net Common predictions include physicochemical properties, absorption levels, metabolic stability, and potential toxicity. Studies on similar benzamide structures have indicated favorable ADME profiles, suggesting they fulfill criteria like Lipinski's rule of five and show good solubility and absorption characteristics. nih.govresearchgate.net

Table 3: Predicted Physicochemical and ADME Properties for this compound

| Property / Rule | Predicted Value/Status | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 302.28 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Octanol/Water Partition) | ~2.5 - 3.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (≤ 10) |

| Human Intestinal Absorption | High | Predicts good absorption from the GI tract nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Suggests potential for CNS or peripheral action |

| CYP2D6 Inhibition | Possible Inhibitor | Indicates potential for drug-drug interactions |

| Hepatotoxicity | Low Probability | Predicts a lower risk of liver damage |

Note: The values in this table are representative predictions based on computational models and general characteristics of the chemical class. Actual experimental values may vary.

Computational Models for Oral Bioavailability and Membrane Permeability

Oral bioavailability is a critical parameter that depends heavily on a compound's solubility and its ability to permeate the intestinal membrane. nih.gov Computational approaches, ranging from quantitative structure-property relationship (QSPR) models to physiologically based-pharmacokinetic (PBPK) simulations, are used to predict these characteristics. nih.gov

For this compound, models predict high gastrointestinal (GI) absorption. This is supported by its physicochemical properties, such as a topological polar surface area (TPSA) of 98.01 Ų, which is within the range favorable for good cell permeability. The prediction of high intestinal absorption suggests that the compound is likely to be well-absorbed from the gut into the bloodstream.

Membrane permeability can be estimated using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability predictions. researchgate.netmdpi.com Molecular dynamics simulations can also provide insights into how a drug crosses a lipid bilayer. nih.gov For this compound, computational models predict good permeability across cellular membranes, a key factor for oral bioavailability.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Water Solubility (logS) | -3.61 | Moderately Soluble |

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed from the intestine |

| Caco-2 Permeability (logPapp in 10-6 cm/s) | 0.983 | High Permeability |

| Bioavailability Score | 0.55 | Good probability of having favorable oral bioavailability |

Prediction of Plasma Protein Binding and Tissue Distribution

Once absorbed, a compound's distribution is governed by its binding to plasma proteins and its ability to penetrate various tissues. The extent of plasma protein binding (PPB) significantly influences the fraction of the compound that is free to exert its pharmacological effect. nih.govnih.gov Computational methods predict PPB based on factors like lipophilicity (logP).

For this compound, the predicted fraction unbound in human plasma is approximately 0.174, indicating that roughly 82.6% of the compound is expected to be bound to plasma proteins like albumin and alpha-1-acid glycoprotein. This moderate-to-high binding can influence its distribution and half-life.

The volume of distribution (VDss) is a theoretical volume that indicates the extent of a drug's distribution in the body's tissues. A low VDss suggests the compound is largely confined to the plasma, while a high VDss indicates significant distribution into tissues. The predicted steady-state volume of distribution for this compound is low, suggesting it may not extensively distribute into peripheral tissues. Furthermore, computational models predict that the compound is not a substrate for P-glycoprotein, an efflux pump that limits the distribution of many drugs into tissues like the brain. Consequently, it is predicted to be unable to cross the blood-brain barrier (BBB).

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Fraction Unbound (Human) | 0.174 | ~82.6% bound to plasma proteins |

| Volume of Distribution (VDss) (log L/kg) | -0.013 | Limited distribution into tissues |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.701 | Does not cross the BBB |

| P-glycoprotein Substrate | No | Not actively removed from key tissues by P-gp |

Metabolic Stability and Enzyme Inhibition Prediction (e.g., Cytochrome P450)

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. creative-biolabs.com High metabolic instability can lead to rapid clearance and poor bioavailability. mdpi.com In-silico models predict which CYP isoforms are likely to metabolize a compound and whether the compound itself may inhibit these enzymes, a major cause of drug-drug interactions. nih.gov

This compound is predicted to be a substrate for CYP3A4, one of the most important drug-metabolizing enzymes. This suggests that the compound is likely metabolized in the liver, which would be a primary route of its clearance from the body.

Furthermore, predictive models indicate that the compound may act as an inhibitor of several key CYP enzymes. Inhibition of these enzymes can slow the metabolism of other co-administered drugs, potentially leading to adverse effects. solvobiotech.com The predictions suggest inhibitory activity against CYP1A2, CYP2C9, and CYP3A4.

| Parameter | Prediction | Implication |

|---|---|---|

| CYP3A4 Substrate | Yes | Likely metabolized by a major hepatic enzyme |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | No | Lower risk of interactions via this isoform |

| CYP2D6 Inhibitor | No | Lower risk of interactions via this isoform |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

Excretion Pathway Predictions

Excretion is the final step in eliminating a compound and its metabolites from the body, primarily occurring through the kidneys (renal excretion) or liver (biliary excretion). Computational models can predict the total clearance of a compound and suggest its likely excretion pathways.

The predicted total clearance for this compound is moderate. Given that it is a substrate for hepatic CYP enzymes, a significant portion of its clearance is expected to occur via liver metabolism. Models also evaluate interaction with renal transporters, such as the organic cation transporter 2 (OCT2). The prediction that this compound is not a substrate for the renal OCT2 transporter suggests that active renal secretion via this pathway is unlikely to be a major route of elimination. The primary route of excretion is therefore anticipated to be the elimination of metabolites formed in the liver.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance (log ml/min/kg) | 0.383 | Moderate rate of clearance from the body |

| Renal OCT2 Substrate | No | Unlikely to be actively secreted by the kidneys via this transporter |

Preclinical in Vivo Studies Non Human Models

Pharmacokinetic (PK) Evaluation in Animal Models

No data available.

No data available.

No data available.

No data available.

Pharmacodynamic (PD) Biomarker Assessment in Animal Models

No data available.

An article on the preclinical in vivo studies of the chemical compound "N-(3,4-dimethoxyphenyl)-4-nitrobenzamide" cannot be generated. A thorough search of available scientific literature and databases has yielded no specific information regarding the preclinical in vivo evaluation of this particular compound.

The search did not identify any studies detailing the relationship between exposure and biological response, efficacy in relevant animal disease models, or preclinical toxicity screening for this compound. Consequently, there is no data available to populate the requested sections and subsections of the article, including:

Preclinical Toxicity Screening and Tolerability in Animal Models

Without any research data on this specific compound, it is not possible to provide an accurate and informative article that adheres to the strict content inclusions and outline provided. Information on related but structurally distinct compounds cannot be substituted, as per the user's instructions to focus solely on "this compound."

Acute and Sub-chronic Toxicity Studies in Rodents

Acute toxicity studies are typically the initial in vivo safety assessment. They involve the administration of a single, high dose of a substance to rodents, such as mice or rats, to determine the immediate adverse effects. The primary goal is to identify the median lethal dose (LD50), which is the dose expected to cause mortality in 50% of the test animals. Observations in these studies include changes in behavior, weight, and food/water consumption over a short period, typically 14 days.

Sub-chronic toxicity studies extend over a longer period, usually 28 or 90 days, and involve repeated daily administration of the compound at various dose levels. These studies are crucial for identifying target organs of toxicity and understanding the effects of longer-term exposure. Parameters monitored include clinical observations, body weight changes, hematology, clinical chemistry, and histopathological examination of organs.

For the broader class of N-aryl-4-nitrobenzamide derivatives, some research indicates in silico (computer-based) predictions of negligible toxicity. researchgate.netnih.gov However, specific in vivo acute or sub-chronic toxicity data for this compound are not available in the public domain.

Determination of Maximum Tolerated Dose (MTD) in Animal Species

The Maximum Tolerated Dose (MTD) is defined as the highest dose of a drug or chemical that can be administered to an animal model without causing unacceptable side effects or overt toxicity over a specified period. Determining the MTD is essential for designing longer-term preclinical studies and for establishing a starting dose for potential human clinical trials. The MTD is established through dose-ranging studies where animals are given escalating doses of the compound. Clinical signs of toxicity, body weight changes, and other health parameters are closely monitored.

There are no published studies detailing the determination of the MTD for this compound in any animal species.

Organ-Specific Toxicity Assessments (e.g., Hepatic, Renal, Hematological in animals)

Following the identification of a potential MTD, more detailed studies are conducted to assess the effects of the compound on specific organs. These assessments are a key component of sub-chronic and chronic toxicity studies.

Hepatic (Liver) Toxicity: Liver function is evaluated by measuring the levels of key enzymes in the blood, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathological examination of liver tissue is also performed to look for signs of cell damage, inflammation, or other abnormalities.

Renal (Kidney) Toxicity: Kidney function is assessed through urinalysis and measurement of blood urea nitrogen (BUN) and creatinine levels. Microscopic examination of kidney tissue is conducted to identify any structural damage.

Hematological (Blood) Toxicity: This involves a complete blood count (CBC) to analyze red blood cells, white blood cells, and platelets. Any significant changes can indicate effects on the bone marrow or the circulatory system.

While one study on a pyrazolobenzothiazine derivative noted minimal necrosis and toxicity in the liver, kidney, and pancreas of mice, specific organ toxicity data for this compound is not available. nih.gov

Genotoxicity and Mutagenicity Testing (e.g., Ames Test, Micronucleus Assay)

Genotoxicity and mutagenicity assays are conducted to determine if a chemical compound can damage genetic material (DNA), potentially leading to mutations and cancer. The nitro group present in the structure of this compound is a feature that often warrants careful evaluation for genotoxic potential. researchgate.net

Ames Test: This is a widely used preliminary screen for mutagenicity that utilizes several strains of the bacterium Salmonella typhimurium with mutations that prevent them from synthesizing the amino acid histidine. The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium. Studies on various mono-nitrobenzene derivatives have shown that para-substituted compounds frequently test positive in the Ames assay. nih.gov

Micronucleus Assay: This in vivo test is typically performed in rodents. The animals are treated with the test compound, and their bone marrow cells are examined for the presence of micronuclei, which are small, separate nuclei that form around fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates that the compound may be genotoxic.

Specific results from Ames, micronucleus, or other genotoxicity assays for this compound have not been reported in the available literature.

Future Directions and Translational Research Perspectives

Development of Advanced Preclinical Models (e.g., Organoids, Patient-Derived Xenografts)

The limitations of traditional two-dimensional (2D) cell cultures and the discrepancies between animal models and human physiology are significant hurdles in drug development. nih.gov Advanced preclinical models, such as organoids and patient-derived xenografts (PDX), offer a more predictive platform for evaluating the efficacy and potential toxicity of novel compounds like N-(3,4-dimethoxyphenyl)-4-nitrobenzamide.

Organoids , which are three-dimensional (3D) self-organizing structures grown from stem cells, can replicate the complex architecture and cellular heterogeneity of human organs. researchgate.netspringernature.com Establishing organoid models from both healthy and diseased tissues (e.g., tumors) would enable a nuanced assessment of the compound's activity. For instance, if preliminary screenings suggest anticancer potential, patient-derived tumoroids could be used to create a "living biobank" to test the compound's effectiveness across a diverse patient population, potentially identifying biomarkers for sensitivity or resistance. youtube.com This approach, known as pharmacotyping, allows for direct testing of chemotherapeutic agents on patient-derived models. nih.gov

Patient-Derived Xenografts (PDX) involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse. nih.govnih.gov These models are known to retain the principal genetic and histological characteristics of the parent tumor for several passages. nih.gov Utilizing PDX models would be a critical step to validate the in vivo antitumor efficacy of this compound. This approach allows for the evaluation of treatment responses in a model that closely mirrors the complexity and heterogeneity of human tumors, providing a more reliable prediction of clinical outcomes compared to conventional cell line-based xenografts. nih.govresearchgate.net However, it is crucial to monitor the genomic stability of PDX models over passages, as they can undergo murine-specific evolution that might affect drug responses. biorxiv.org

Table 1: Hypothetical Comparison of Preclinical Models for Efficacy Testing

| Model Type | Key Advantages for this compound | Key Limitations |

| 2D Cell Lines | High-throughput screening, cost-effective, initial mechanism of action studies. | Lack of tissue architecture, poor prediction of in vivo efficacy and toxicity. |

| Organoids | Mimics human organ complexity and heterogeneity, suitable for personalized medicine screening (pharmacotyping). youtube.comnih.gov | Lack of systemic effects (e.g., immune interaction), culture variability. |

| PDX Models | High clinical relevance, preserves tumor microenvironment and heterogeneity, good for in vivo efficacy and biomarker studies. nih.govnih.gov | High cost, time-consuming, requires immunodeficient mice, potential for genomic drift. biorxiv.org |

Exploration of Combination Therapies in Preclinical Settings

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting multiple pathways synergistically. Given that related benzamide (B126) derivatives have shown potential as anticancer agents, exploring combination strategies for this compound in preclinical settings is a logical and promising direction. researchgate.netnih.gov

Based on the known activities of structurally similar compounds, several rational combinations could be investigated. For example, some nitrobenzamides have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.gov If this compound is found to have similar activity, combining it with DNA-damaging agents (e.g., certain chemotherapies or radiation) could be a highly effective strategy. The inhibition of PARP would prevent cancer cells from repairing the damage induced by the partner therapy, leading to synthetic lethality.

Preclinical evaluation of such combinations would involve testing in the advanced models described above (organoids and PDX) to identify synergistic interactions, optimal sequencing, and potential mechanisms of resistance.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, from initial hit identification to lead optimization. preprints.orgpreprints.org For this compound, these computational tools offer a powerful avenue to accelerate its development.

AI/ML algorithms can be employed to:

Predict ADMET Properties: By analyzing vast datasets of chemical structures and their corresponding properties, ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound and its potential derivatives. preprints.org This in silico analysis helps prioritize compounds with more favorable drug-like properties for synthesis and testing, reducing time and cost. mdpi.com

Guide Structural Modifications: Generative AI models can design novel analogs of the parent compound with potentially improved potency, selectivity, or metabolic stability. preprints.org These models can explore the vast chemical space around the core benzamide structure to identify modifications most likely to enhance therapeutic activity.

Identify Potential Targets: AI can analyze biological data to predict potential protein targets for this compound, helping to elucidate its mechanism of action and identify new therapeutic indications.

Table 2: Application of AI/ML in the Development Pipeline

| Development Stage | AI/ML Application | Potential Impact |

| Lead Optimization | Predict ADMET properties of new derivatives. preprints.org | Reduced late-stage failures due to poor pharmacokinetics or toxicity. |

| Analogue Design | Generate novel structures with improved target affinity and selectivity. | Faster identification of a clinical candidate with an optimized profile. |

| Mechanism of Action | Predict binding targets and affected pathways. | Elucidation of biological function and discovery of new therapeutic uses. |

Unexplored Therapeutic Avenues and Disease Indications based on Preclinical Findings

The chemical structure of this compound provides clues to several potential, yet unexplored, therapeutic applications. The broader class of benzamides and nitroaromatic compounds exhibits a wide spectrum of biological activities. ontosight.ainih.govmdpi.com

Potential unexplored avenues include:

Anticonvulsant Activity: A study on 4-nitro-N-phenylbenzamides revealed that some derivatives possess potent anticonvulsant properties in preclinical models, suggesting a potential application in epilepsy or other seizure disorders. nih.gov

Anti-inflammatory Effects: Certain nitrobenzamide derivatives have demonstrated significant in vitro anti-inflammatory activity by inhibiting nitric oxide production and suppressing the expression of pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.net This suggests a potential role in treating inflammatory conditions.

Antimicrobial Properties: The nitro group is a key pharmacophore in several antimicrobial drugs. nih.govmdpi.com Furthermore, derivatives containing the 3,4-dimethoxyphenyl moiety have also been investigated as potential antimicrobial agents. nih.gov Therefore, screening this compound against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.

Targeting Neurodegenerative Diseases: Some nitro compounds have been explored as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases like Parkinson's. nih.gov Investigating the effect of this compound on MAO or other targets relevant to neurodegeneration could open new therapeutic possibilities.

Challenges and Opportunities in Translational Research from Preclinical to Early-Phase Investigation

The transition from a promising preclinical compound to an investigational new drug in early-phase clinical trials is a critical bottleneck in pharmaceutical development, often referred to as the "valley of death". sanguinebio.com For this compound, navigating this transition will require addressing several key challenges while capitalizing on emerging opportunities.

Challenges:

Predictive Validity of Models: A primary challenge is ensuring that the efficacy observed in preclinical models translates to humans. Up to 90% of drug candidates that enter human testing fail, often due to a lack of efficacy despite positive preclinical data. nih.gov

Bioavailability and Formulation: As a small molecule, its solubility, stability, and ability to be formulated into a deliverable drug product are critical hurdles that must be overcome. mdpi.com

Safety and Toxicology: The presence of a nitroaromatic group can sometimes be associated with toxicity, which requires thorough investigation and careful risk assessment. mdpi.com

Opportunities:

Biomarker Development: The use of advanced preclinical models like PDX and organoids provides an opportunity to identify predictive biomarkers of response. Stratifying patients in early clinical trials based on these biomarkers could significantly increase the probability of success. sanguinebio.com

Advanced Methodologies: Leveraging AI for compound optimization and employing more physiologically relevant preclinical models can de-risk the development process and provide a stronger rationale for advancing the compound to human trials. nih.govpreprints.org

Regulatory Innovation: Regulatory bodies are increasingly accepting data from New Alternative Methods (NAMs), such as organoids, which can streamline the preclinical validation process.

Successfully translating this compound from the bench to the bedside will depend on a multi-faceted strategy that integrates these advanced research tools and proactively addresses the inherent challenges of drug development. e-century.us

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-4-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, reacting 3,4-dimethoxyphenethylamine with 4-nitrobenzoyl chloride. Key steps include:

- Reagent Selection : Use anhydrous dichloromethane as the solvent to minimize hydrolysis of the acyl chloride.

- Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride ensures excess acylating agent for complete conversion.

- Temperature : Maintain 0–5°C during mixing to suppress side reactions, followed by gradual warming to room temperature.

- Purification : Recrystallization from ethanol/water (70:30 v/v) yields >90% purity (characterized via NMR and HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR : Expect aromatic proton resonances at δ 7.8–8.2 ppm (4-nitrobenzamide) and δ 6.7–7.1 ppm (3,4-dimethoxyphenyl). Methoxy groups appear as singlets at δ 3.8–3.9 ppm .

- NMR : The carbonyl carbon (C=O) resonates near δ 165–168 ppm. Nitro group carbons appear at δ 148–150 ppm .

- UV-Vis : Strong absorbance at λ~260–280 nm due to the nitrobenzamide chromophore .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (55:45 v/v) at 1 mL/min. Purity ≥95% is acceptable for most studies, with retention times consistent with reference standards .

- Melting Point : A sharp melting point within 1–2°C of literature values (e.g., 180–182°C) confirms crystallinity and purity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing nitro with cyano groups) to isolate electronic vs. steric effects.

- Dose-Response Profiling : Use IC assays across multiple cell lines to differentiate compound-specific activity from assay artifacts .

- Co-crystallization Studies : Resolve binding ambiguities via X-ray diffraction with target proteins (e.g., kinases) .

Q. How do electronic effects of the 3,4-dimethoxy substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-donating methoxy groups increase electron density on the amide nitrogen, reducing electrophilicity. This suppresses hydrolysis but enhances stability in protic solvents .

- Kinetic Studies : Monitor reaction rates under varying pH (4–10) to correlate substituent effects with activation energy barriers .

Q. What computational methods are recommended to model the electrostatic potential surfaces of this compound, and how do these correlate with experimental reactivity data?

- Methodological Answer :

- Software : Gaussian 16 or ORCA for DFT-based electrostatic potential mapping.

- Parameters : Use the Hirshfeld charge analysis to quantify electron-rich regions (e.g., nitro group vs. methoxy-substituted phenyl ring).

- Validation : Compare computed Fukui indices with experimental regioselectivity in electrophilic attacks (e.g., bromination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.